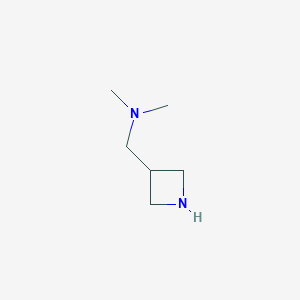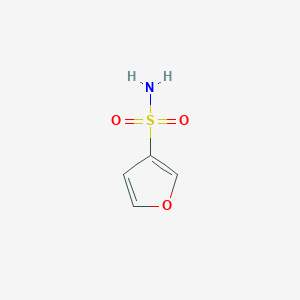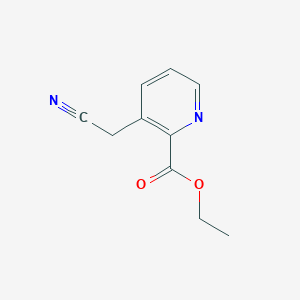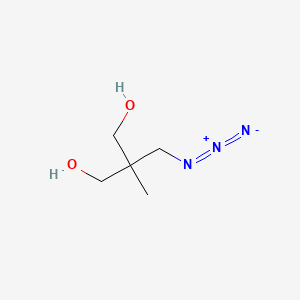
3-Amino-1,1,1-trifluoropentan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1,1,1-trifluoropentan-2-ol hydrochloride is a useful research compound. Its molecular formula is C5H11ClF3NO and its molecular weight is 193.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorinated Compounds in Protein Design
Fluorocarbons, due to their unique physicochemical properties such as chemical inertness and thermal stability, have been integrated into proteins to enhance their stability against chemical and thermal denaturation. This strategy aims to create proteins with novel chemical and biological properties, highlighting the potential of fluorinated analogs in protein engineering and design (Buer & Marsh, 2012).
Environmental and Health Risks of Fluorinated Alternatives
Recent research has focused on the environmental and health risks associated with per- and polyfluoroalkyl substances (PFASs) and their alternatives. These studies underscore the importance of evaluating the safety and impact of fluorinated compounds, including potential alternatives, on the environment and human health (Wang et al., 2019).
PFAS Removal with Amine-Functionalized Sorbents
The development of amine-containing sorbents for the removal of PFAS compounds from water supplies is an area of significant environmental concern and research. This approach utilizes electrostatic interactions, hydrophobic interactions, and sorbent morphology to effectively remove these persistent pollutants, suggesting a role for functionalized compounds in environmental remediation (Ateia et al., 2019).
Application in Synthesis and Transformation of Functionalized β-Amino Acid Derivatives
The synthesis of cyclic β-amino acids for drug research highlights the importance of amino acid derivatives in medicinal chemistry. Various metathesis reactions have been employed to access a wide range of functionalized derivatives, indicating the potential of specialized amino acids in the development of novel therapeutic agents (Kiss et al., 2018).
Propiedades
IUPAC Name |
3-amino-1,1,1-trifluoropentan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO.ClH/c1-2-3(9)4(10)5(6,7)8;/h3-4,10H,2,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBYWDKXHODWRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(F)(F)F)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














